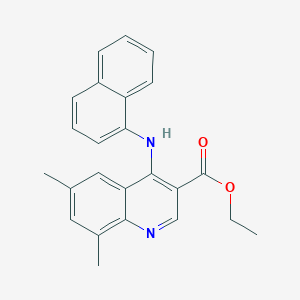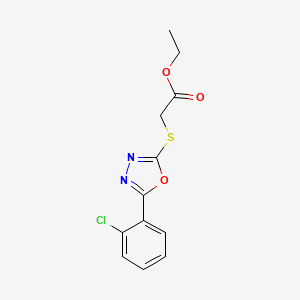![molecular formula C20H16BrN5O3 B11635144 N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11635144.png)
N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is a complex organic compound featuring a combination of indole and quinazoline moieties
Preparation Methods
The synthesis of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and quinazoline intermediates, followed by their coupling through hydrazone formation. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole and quinazoline derivatives. Compared to these, N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H16BrN5O3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H16BrN5O3/c1-10-7-12(21)8-14-16(10)23-19(28)17(14)24-25-18(27)11(2)26-9-22-15-6-4-3-5-13(15)20(26)29/h3-9,11,23,28H,1-2H3 |
InChI Key |
INJLNKHDCNJTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)C(C)N3C=NC4=CC=CC=C4C3=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635062.png)
![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11635078.png)

![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635096.png)
![7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11635102.png)

![(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11635107.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635115.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11635123.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B11635131.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635139.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635146.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635156.png)
![2-methoxyethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635162.png)
